N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide
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Description
“N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide” is a chemical compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . The molecular formula of this compound is C17H18N2O2 and it has a molecular weight of 282.343.
Scientific Research Applications
Anti-Inflammatory Activity
N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide and its derivatives have been explored for their anti-inflammatory properties. A study by Kalsi et al. (1990) synthesized various derivatives and compared their anti-inflammatory and ulcerogenic activities with non-steroidal anti-inflammatory drugs (NSAIDs) (Kalsi et al., 1990).
Antihyperglycemic Agents
In the search for antidiabetic agents, Nomura et al. (1999) prepared a series of benzamide derivatives, identifying compounds with potential as drug candidates for diabetes mellitus treatment (Nomura et al., 1999).
Antitubercular Activity
Nimbalkar et al. (2018) synthesized novel derivatives of N-(4-(3-methoxyazetidin-1-yl)phenyl)benzamide, demonstrating promising in vitro antitubercular activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).
Antiplasmodial Activities
Research by Hermann et al. (2021) on N-acylated furazan-3-amines revealed several benzamide derivatives with significant antiplasmodial activity, particularly against different strains of Plasmodium falciparum (Hermann et al., 2021).
Antimicrobial Activity
Benzamide derivatives, as examined by Priya et al. (2006), have shown significant antibacterial and antifungal activities, with particular compounds demonstrating strong efficacy in vitro (Priya et al., 2006).
Heparanase Inhibition
Xu et al. (2006) described a class of N-(4-{[4-(1H-benzoimidazol-2-yl)-arylamino]-methyl}-phenyl)-benzamides as inhibitors of endo-beta-glucuronidase heparanase, showing potential in heparanase inhibitory activity (Xu et al., 2006).
Neuroleptic Activity
A study by Iwanami et al. (1981) synthesized benzamides of N,N-disubstituted ethylenediamines, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating potential as neuroleptics (Iwanami et al., 1981).
Antimicrobial and Antiproliferative Activities
Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which demonstrated significant antimicrobial and antiproliferative activities, highlighting their potential in developing new antimicrobial and anticancer agents (Kumar et al., 2012).
Cytotoxic and Antioxidant Activity
Sulistyowaty et al. (2020) researched derivatives of N-(2-(2-benzylidenehydrazinecarbonyl)phenyl)benzamide for their cytotoxic and antioxidant activities against human lung cancer cell lines, finding promising activity in certain derivatives (Sulistyowaty et al., 2020).
Histone Deacetylase Inhibition
Zhou et al. (2008) described the synthesis and biological evaluation of a compound, which is a selective small molecule histone deacetylase (HDAC) inhibitor, showing significant potential as an anticancer drug (Zhou et al., 2008).
Properties
IUPAC Name |
N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-21-16-11-19(12-16)15-9-7-14(8-10-15)18-17(20)13-5-3-2-4-6-13/h2-10,16H,11-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLZJIXIEPZGZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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